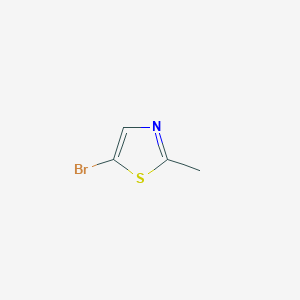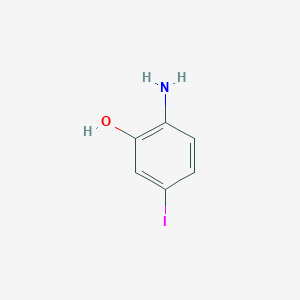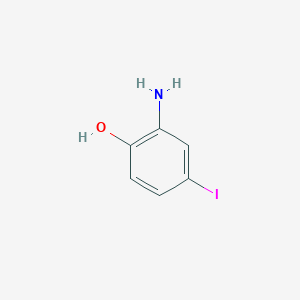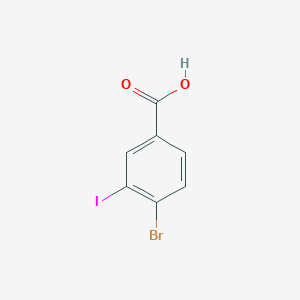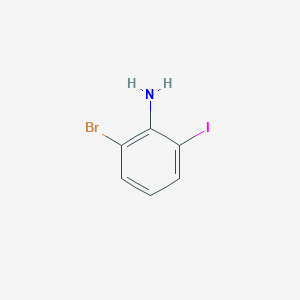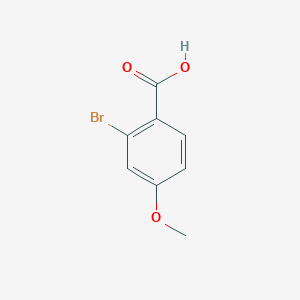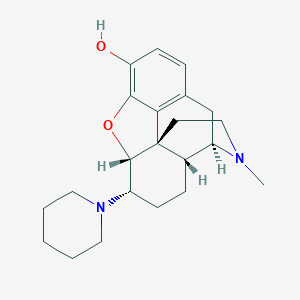
6-Piperidodihydromorphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Piperidodihydromorphide is a chemical compound that belongs to the opioid family. It is a derivative of morphine and has been found to have potent analgesic effects. In recent years, there has been a growing interest in this compound due to its potential use in pain management and its unique mechanism of action.
Scientific Research Applications
6-Piperidodihydromorphide has been extensively studied for its analgesic effects. It has been found to have a stronger analgesic effect than morphine and other opioids. This makes it a promising candidate for pain management in patients with chronic pain conditions. It has also been studied for its potential use in treating addiction and withdrawal symptoms in opioid-dependent individuals.
Mechanism Of Action
The mechanism of action of 6-Piperidodihydromorphide is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. However, 6-Piperidodihydromorphide has been found to have a unique binding profile compared to other opioids. This may explain its stronger analgesic effects.
Biochemical And Physiological Effects
6-Piperidodihydromorphide has been found to have a range of biochemical and physiological effects. It produces a dose-dependent decrease in heart rate and blood pressure. It also produces respiratory depression, which can be a concern in clinical settings. Additionally, it has been found to have sedative effects and can cause drowsiness in patients.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Piperidodihydromorphide in lab experiments is its potency. It has been found to have a stronger analgesic effect than morphine and other opioids. This makes it a useful tool for studying pain pathways and developing new pain management strategies. However, its potency can also be a limitation. It can be difficult to determine the optimal dose for lab experiments, and there is a risk of overdose in animal models.
Future Directions
There are several future directions for research on 6-Piperidodihydromorphide. One area of interest is its potential use in treating addiction and withdrawal symptoms in opioid-dependent individuals. Another area of interest is its potential use in treating neuropathic pain, which is a common and difficult-to-treat type of chronic pain. Additionally, researchers may continue to study the unique binding profile of 6-Piperidodihydromorphide and develop new opioids with similar properties.
Conclusion
In conclusion, 6-Piperidodihydromorphide is a promising compound for pain management and addiction treatment. Its unique mechanism of action and strong analgesic effects make it a useful tool for scientific research. However, its potency and potential for respiratory depression must be carefully considered in clinical settings. Further research is needed to fully understand the potential applications of 6-Piperidodihydromorphide in pain management and addiction treatment.
Synthesis Methods
The synthesis of 6-Piperidodihydromorphide involves the reduction of morphine using hydrogen gas and a palladium catalyst. The reaction takes place in the presence of a piperidine reagent and produces a white crystalline powder. This method has been used successfully to produce large quantities of 6-Piperidodihydromorphide for research purposes.
properties
CAS RN |
13851-14-4 |
|---|---|
Product Name |
6-Piperidodihydromorphide |
Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-7-piperidin-1-yl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C22H30N2O2/c1-23-12-9-22-15-6-7-16(24-10-3-2-4-11-24)21(22)26-20-18(25)8-5-14(19(20)22)13-17(15)23/h5,8,15-17,21,25H,2-4,6-7,9-13H2,1H3/t15-,16-,17+,21-,22-/m0/s1 |
InChI Key |
WUSHRDOYHRKYSL-ZKYZHAQMSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)N6CCCCC6 |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N6CCCCC6 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N6CCCCC6 |
synonyms |
4,5α-Epoxy-17-methyl-6α-piperidinomorphinan-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






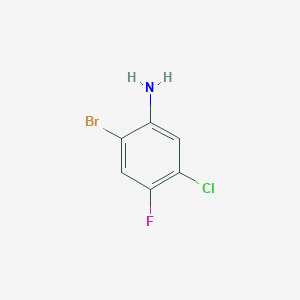
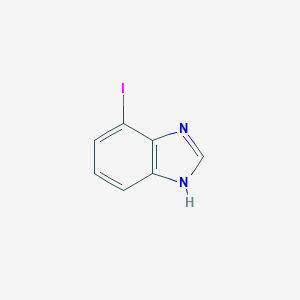
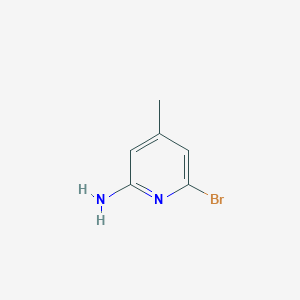
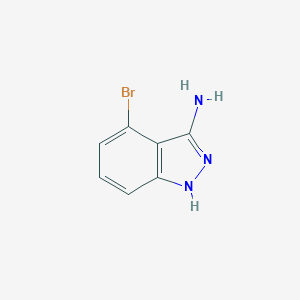
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
